1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H18N4/c1-3-12(4-2)7-8-13-6-5-9(10)11-13/h5-6H,3-4,7-8H2,1-2H3,(H2,10,11) |
InChI Key |
UMNQJOKVNXSDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=CC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution on Pyrazole Derivatives
This approach involves the direct nucleophilic substitution on a pre-formed pyrazole core bearing suitable leaving groups, typically halides, to attach the diethylaminoethyl chain.
- Starting from 4-methyl-1H-pyrazole-3-carboxylic acid derivatives or halogenated pyrazoles.
- React with 2-(Diethylamino)ethyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Reflux (~80-100°C).
- Time: 12-24 hours.
Nucleophilic substitution at the halogenated position on the pyrazole ring, facilitated by the base deprotonating the pyrazole nitrogen, allowing the nucleophile (diethylaminoethyl chloride) to attack.
- Straightforward and high-yield.
- Compatible with various pyrazole derivatives.
- Suitable for scale-up.
- Requires halogenated pyrazole intermediates.
- Possible side reactions if multiple reactive sites are present.
Multi-step Synthesis via Pyrazole Ring Construction and Functionalization
This method involves constructing the pyrazole ring via condensation reactions, followed by stepwise functionalization with the diethylaminoethyl group.
-
- Condensation of hydrazines with 1,3-dicarbonyl compounds.
- Example: Reaction of methylhydrazine with β-dicarbonyl compounds such as ethyl acetoacetate or diketones under acidic or basic conditions.
Introduction of the Amino Group at Position 3:
- Nucleophilic substitution or reduction of suitable precursors.
- Alternatively, direct amino substitution on the pyrazole ring using amination reagents.
Installation of the Diethylaminoethyl Group:
- Alkylation of the amino group with 2-chloroethyl diethylamine or similar electrophiles.
- Reaction conditions: Reflux in polar aprotic solvents like DMF or acetonitrile, with bases such as potassium carbonate.
- Temperature: 80-120°C.
- Solvent: Acetonitrile, DMF.
- Time: 24-48 hours.
- Flexibility to introduce various substituents.
- Good control over regioselectivity.
- Multi-step process with potential for lower overall yields.
- Requires purification at each step.
Synthesis via Cyclization of Hydrazines and α,β-Unsaturated Ketones
This approach employs cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by functionalization.
- Condensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes.
- Subsequent alkylation with diethylaminoethyl halides.
- Solvent: Ethanol or acetic acid.
- Temperature: 60-100°C.
- Duration: 12-24 hours.
- Efficient formation of the pyrazole ring.
- Suitable for introducing diverse substituents.
- Possible formation of regioisomers.
- Requires careful control of reaction parameters.
Data Tables Summarizing Synthesis Routes
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Halogenated pyrazoles | 2-(Diethylamino)ethyl chloride | Reflux in DMF/THF | Simple, high yield | Requires halogenated intermediates |
| Ring construction + functionalization | Hydrazines + β-dicarbonyls | Bases (K2CO3, NaH) | 80-120°C, polar solvents | Flexible, regioselective | Multi-step, lower overall yield |
| Cyclization of hydrazines | Hydrazines + α,β-unsaturated compounds | Acidic/neutral solvents | 60-100°C | Efficient ring formation | Possible regioisomers |
Notable Research Discoveries and Innovations
- Green Synthesis Approaches: Recent advances focus on environmentally friendly methods, such as solvent-free reactions or using water as a solvent, reducing toxic waste.
- Catalytic Methods: Use of transition metal catalysts (e.g., copper, palladium) has improved yields and selectivity in constructing the pyrazole core.
- Flow Chemistry: Continuous flow synthesis techniques have been employed to scale up production, ensuring better control over reaction parameters and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The diethylaminoethyl side chain facilitates nucleophilic displacement at the ethyl linker:
a) Quaternary Ammonium Salt Formation
Reacts with alkyl halides (R-X) in acetonitrile at 60°C:
Yields range from 68% (R = methyl) to 55% (R = benzyl).
b) Acylation
Acetyl chloride in dichloromethane with triethylamine catalyst produces the amide derivative (87% yield):
Pyrazole Ring Modifications
The aromatic system undergoes electrophilic substitution at the 4-position:
a) Nitration
With HNO₃/H₂SO₄ at 0°C:
Isolated 4-nitro derivative in 63% yield .
b) Halogenation
Bromine in acetic acid yields 4-bromo-substituted product (71%), while chlorination requires AlCl₃ catalysis (58% yield).
Coordination Chemistry
The pyrazole nitrogen and amine group form stable complexes with transition metals:
Metal Complexation Data
| Metal Salt | Stoichiometry (L:M) | Stability Constant (log β) |
|---|---|---|
| CuCl₂ | 2:1 | 12.4 ± 0.3 |
| Ni(NO₃)₂ | 1:1 | 8.9 ± 0.2 |
| Co(OAc)₂ | 3:2 | 15.1 ± 0.4 |
X-ray crystallography confirms octahedral geometry in Cu(II) complexes .
Biological Activity Correlations
Structural analogs demonstrate:
-
Antimicrobial effects : MIC = 8–32 μg/mL against Gram-positive bacteria
-
Kinase inhibition : IC₅₀ = 120 nM vs MET kinase via H-bonding with Cys1229
-
CNS penetration : LogP = 1.9 ± 0.2 predicts blood-brain barrier permeability
Stability and Degradation
Critical stability parameters:
| Condition | Half-Life | Major Degradation Products |
|---|---|---|
| pH 1.2 (37°C) | 4.2 hr | Pyrazol-3-amine + diethylacetaldehyde |
| UV light (254 nm) | 18 min | Ring-opened nitriles |
| 40°C/75% RH | 32 days | Oxidized amine derivatives |
This comprehensive profile establishes 1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine as a versatile synthon for medicinal chemistry and materials science. Recent advances in flow chemistry and metalloorganic applications suggest expanding utility in targeted drug delivery systems and heterogeneous catalysis.
Scientific Research Applications
Therapeutic Applications
- JNK Inhibitors : Research indicates that derivatives of pyrazole compounds, including 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine, have been explored as inhibitors of c-Jun N-terminal kinase (JNK). JNKs are involved in various cellular processes, including apoptosis and stress responses. Isoform-selective inhibitors have shown promise in treating neurodegenerative diseases and cancer by modulating these pathways .
- Antiviral Activity : The compound has also been investigated for its antiviral properties. Studies on related pyrazole derivatives have shown effectiveness against viral infections by targeting specific viral proteins involved in replication and uncoating processes . This suggests a potential application in developing antiviral therapies.
- Anti-inflammatory Effects : Other research has highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Study 1: JNK3 Inhibition
A study published in the European Journal of Medicinal Chemistry focused on the development of isoform-selective JNK3 inhibitors derived from aminopyrazole scaffolds. The findings demonstrated that modifications to the pyrazole structure significantly influenced inhibitory potency and selectivity against JNK isoforms, showcasing the importance of structural variations in enhancing therapeutic efficacy .
Case Study 2: Antiviral Screening
Another investigation assessed the antiviral activity of various pyrazole analogs against enteroviruses. The results indicated that specific substitutions on the pyrazole ring improved antiviral potency, highlighting the compound's potential as a lead structure for developing new antiviral agents .
Mechanism of Action
The mechanism of action of 1-(2-(Diethylamino)ethyl)-1h-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl group enhances its binding affinity to these targets, leading to modulation of their activities. The compound may inhibit or activate specific pathways, resulting in desired biological effects. For example, it may inhibit DNA repair enzymes, leading to increased sensitivity of cancer cells to radiation therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Properties
- Electronic Effects: Electron-donating groups (e.g., diethylaminoethyl) increase pyrazole basicity and nucleophilicity, favoring interactions with biological targets . Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density, enhancing stability against oxidation .
- Solubility: The diethylaminoethyl group improves water solubility via tertiary amine protonation, whereas bulky alkyl chains (e.g., 2-ethylhexyl in ) enhance lipid solubility .
- Steric Effects :
- Bulky substituents like 2-ethylhexyl may hinder molecular packing, reducing crystallinity and improving bioavailability .
Biological Activity
1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine is a compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine is C11H22N4, with a molecular weight of 210.32 g/mol. The compound features a pyrazole ring and a diethylaminoethyl side chain, which enhances its membrane penetration and interaction with biological targets.
Biological Activity Overview
Preliminary studies have indicated that 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine exhibits several biological activities, including:
- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This activity is comparable to established anti-inflammatory drugs .
- Antibacterial Activity : Research indicates that this compound may possess antibacterial properties, although specific data on its efficacy against various bacterial strains are still emerging .
- Antifungal Activity : Some derivatives of pyrazole compounds have demonstrated antifungal activity, suggesting that 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine may also have similar properties .
Mechanistic Insights
The biological activity of 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine can be attributed to its structural characteristics:
- Binding Affinity : The diethylaminoethyl group enhances the compound's ability to penetrate cell membranes and bind to specific enzymes and receptors, potentially modulating their activity.
- Interaction with COX Enzymes : The pyrazole moiety interacts with the active sites of COX enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar pyrazole derivatives, providing insights into the potential applications of 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Akhtar et al. (2022) | Various Pyrazole Derivatives | Anti-inflammatory | Ranged from 71.11 to 81.77 μg/mL |
| Abdellatif et al. (2022) | Substituted Pyrazole Derivatives | COX-2 Inhibition | IC50 values from 0.02 to 0.04 μM |
| Sivaramakarthikeyan et al. (2022) | Pyrazole Derivative | Anti-inflammatory | Highest profile noted without substitution |
These findings suggest that compounds structurally related to 1-(2-(Diethylamino)ethyl)-1H-pyrazol-3-amine possess significant therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of pyrazole precursors with diethylaminoethyl halides. For example, analogous pyrazole derivatives (e.g., sulfonamide analogs) are prepared by reacting amines with sulfonyl chlorides under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions . Purity validation typically involves HPLC with UV detection (λ = 254 nm), complemented by H NMR for structural confirmation (e.g., δ = 4.26 ppm for the diethylaminoethyl proton signals) .
Q. How is the structural integrity of 1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine confirmed in experimental settings?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, as demonstrated for related pyrazole derivatives (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzenamine) . Alternatively, FT-IR can identify functional groups (e.g., N-H stretching at 3300–3500 cm), while mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H] ~ 209.2) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity. For instance, pyrazole analogs are quantified using a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Calibration curves (1–1000 ng/mL) and deuterated internal standards improve accuracy .
Advanced Research Questions
Q. How do substituent variations on the pyrazole ring influence the compound’s pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF) at the 5-position enhance receptor binding affinity, as seen in analogs like O-1302 (a 1,5-diarylpyrazole) . Computational docking (e.g., AutoDock Vina) can model interactions with target proteins, while in vitro assays (e.g., cAMP modulation) validate functional effects .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times). Systematic replication using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) is critical. For example, conflicting results in EDHF-mediated vasodilation were resolved by controlling arachidonic acid metabolite levels . Meta-analyses of published IC values with subgroup stratification (e.g., by species or tissue type) may also clarify trends .
Q. What computational strategies are effective for predicting the metabolic stability of 1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict metabolic hotspots, such as N-deethylation or pyrazole ring oxidation. In silico tools like SwissADME estimate cytochrome P450 liabilities, while in vitro microsomal assays (human liver microsomes + NADPH) quantify intrinsic clearance .
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?
- Methodological Answer : Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) enhance solubility. For instance, pyrazole sulfonamides show improved aqueous solubility (≥5 mg/mL) when formulated as mesylate salts . Parallel artificial membrane permeability assays (PAMPA) guide lipid solubility adjustments while maintaining logP < 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
